molecular formula C8H14N2O B582859 2-(Cyclohex-1-en-1-yl)acetohydrazide CAS No. 159427-00-6

2-(Cyclohex-1-en-1-yl)acetohydrazide

Cat. No.: B582859
CAS No.: 159427-00-6
M. Wt: 154.213
InChI Key: RFVQJKURGYMZPD-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)acetohydrazide is a hydrazide derivative characterized by a cyclohexene ring attached to the acetohydrazide core structure. Acetohydrazides are widely studied in medicinal chemistry due to their versatility in forming Schiff bases and heterocyclic derivatives, which exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

CAS No.

159427-00-6

Molecular Formula

C8H14N2O

Molecular Weight

154.213

IUPAC Name

2-(cyclohexen-1-yl)acetohydrazide

InChI

InChI=1S/C8H14N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h4H,1-3,5-6,9H2,(H,10,11)

InChI Key

RFVQJKURGYMZPD-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CC(=O)NN

Synonyms

1-Cyclohexene-1-acetic acid, hydrazide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetohydrazide Derivatives

Structural Comparison

The acetohydrazide scaffold allows for extensive substitution, enabling modulation of electronic, steric, and lipophilic properties. Key structural variations among analogs include:

Table 1: Structural Features of Selected Acetohydrazide Derivatives

Compound Name Substituent Group Core Structure Reference
2-(Cyclohex-1-en-1-yl)acetohydrazide Cyclohexene ring Acetohydrazide -
2-(6-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide Indole moiety Acetohydrazide
N-(2,4-Disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide Nitrophenyl-piperazine and benzylidene Acetohydrazide
2-(4-Chlorophenoxy)acetohydrazide Chlorophenoxy group Acetohydrazide
Ethyl-thio benzimidazolyl acetohydrazide Benzimidazole and ethylthio groups Acetohydrazide

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) may enhance enzyme inhibitory activity, while electron-donating groups (e.g., methoxy in ) could improve solubility.

Key Observations :

  • The synthesis of this compound would likely follow similar hydrazinolysis steps using a cyclohexene-containing ethyl ester precursor.
  • Schiff base formation (e.g., with aldehydes) is a common strategy to enhance bioactivity .
Enzyme Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition :

  • Compound 206 (hydroxyl-substituted benzylidene derivative) showed moderate AChE inhibition (IC50 = 29.5 mM), though less potent than galantamine .
  • Structural Insight : Electron-donating groups (e.g., hydroxyl) may enhance binding to AChE’s peripheral anionic site.

α-Glucosidase Inhibition :

  • Ethyl-thio benzimidazolyl acetohydrazides exhibited IC50 values of 6.10–7.34 μM, outperforming acarbose (IC50 = 378.2 μM) .
Anticancer Activity
  • Triazole-thiol acetohydrazides demonstrated cytotoxicity against melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic (Panc-1) cell lines .
  • Notable Compounds: N′-(2-oxoindolin-3-ylidene) derivative: High activity in 3D cancer models. N′-(4-dimethylaminobenzylidene) derivative: Inhibited cancer cell migration .
Antimicrobial Activity
  • Tetrazole-containing acetohydrazides (e.g., 3b, 3c) showed MIC values comparable to ciprofloxacin against bacterial strains .
  • Thiazolidinone derivatives (e.g., 5a-d) displayed broad-spectrum antifungal activity .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Polar substituents (e.g., methoxy in ) improve aqueous solubility, whereas nonpolar groups (e.g., benzyl in ) may reduce it.

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